molecular formula C15H20BrNO3 B15307343 3-Bromo-5-(1-Boc-3-pyrrolidinyl)phenol

3-Bromo-5-(1-Boc-3-pyrrolidinyl)phenol

Cat. No.: B15307343
M. Wt: 342.23 g/mol
InChI Key: QKVHXRWWJAFZHZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(1-Boc-3-pyrrolidinyl)phenol is a synthetic bromophenol derivative characterized by a tert-butoxycarbonyl (Boc)-protected pyrrolidine ring attached to a phenolic core. The Boc group serves as a protective moiety for the amine functionality, enhancing the compound’s stability during synthetic processes, particularly in pharmaceutical intermediate synthesis. Its molecular structure combines electrophilic bromine substitution at the 3-position of the phenol ring with a sterically bulky Boc-pyrrolidinyl group at the 5-position.

Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-5-4-10(9-17)11-6-12(16)8-13(18)7-11/h6-8,10,18H,4-5,9H2,1-3H3

InChI Key

QKVHXRWWJAFZHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate in the presence of a base like triethylamine.

    Bromination and Hydroxylation of the Phenyl Ring: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS). The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents

Major Products:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of de-brominated products

    Substitution: Formation of new derivatives with substituted functional groups

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: It can be used in biochemical studies to investigate the effects of brominated and hydroxylated phenyl rings on biological systems.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets in biological systems. The bromine and hydroxyl groups on the phenyl ring can participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Bromophenols

Functional Group and Structural Analysis

Key structural analogs of 3-Bromo-5-(1-Boc-3-pyrrolidinyl)phenol include natural bromophenols from marine algae and synthetic derivatives with halogen or alkyl substitutions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight (g/mol) Key Substituents Source Applications/Notes
3-Bromo-5-(1-Boc-3-pyrrolidinyl)phenol ~328.2 (estimated) -Br, -Boc-pyrrolidinyl Synthetic Pharmaceutical intermediate; Boc group enhances amine stability
3-Bromo-5-(hydroxymethyl)benzene-1,2-diol (11) ~263.9 -Br, -CH2OH, -OH Marine algae (Vertebrata fruticulosa) Antimicrobial activity; natural product
2-Bromo-4-(hydroxymethyl)phenol (10) ~203.0 -Br, -CH2OH Marine algae (Vertebrata spp.) Ecological role in algal defense
3-Bromo-5-(4-chlorophenyl)phenol 283.55 -Br, -Cl-C6H4 Synthetic Lab reagent; discontinued due to limited applications

Reactivity and Stability

  • Boc Protection: The Boc group in 3-Bromo-5-(1-Boc-3-pyrrolidinyl)phenol shields the pyrrolidine amine, reducing nucleophilic interference during reactions. This contrasts with natural bromophenols like compound 11, where free hydroxyl groups increase polarity and susceptibility to oxidation .
  • However, the Boc-pyrrolidinyl group introduces steric hindrance, slowing reactions compared to smaller substituents (e.g., -CH2OH in compound 10) .

Research Findings and Contradictions

  • Natural vs. Synthetic Stability: Natural bromophenols with multiple hydroxyl groups (e.g., 11) are prone to degradation under acidic conditions, whereas Boc-protected synthetic analogs exhibit enhanced stability .
  • Activity Trade-offs: While marine bromophenols show broad bioactivity, their synthetic counterparts prioritize modularity over direct biological utility. For instance, 3-Bromo-5-(1-Boc-3-pyrrolidinyl)phenol’s Boc group renders it pharmacologically inert until deprotection .

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